molecular formula C8H7N3O2S B2423644 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid CAS No. 66234-67-1

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid

Cat. No. B2423644
CAS RN: 66234-67-1
M. Wt: 209.22
InChI Key: IFUNFRQWCVRGGC-UHFFFAOYSA-N
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Description

“2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” is a chemical compound with the CAS Number: 66234-67-1 . It has a molecular weight of 209.23 . It is in powder form .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, which includes “this compound”, involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine . This occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) . The molecular structure of this compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The reaction of triazolo pyridinium tetrafluoroborates with [RhCl (COD)]2 and [PdCl (allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . The 1H NMR and 13C NMR values, as well as the IR spectrum, have been reported .

Scientific Research Applications

Synthesis Methods

  • Palladium-catalyzed Synthesis : A palladium-catalyzed method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, including variants at the 3-position, has been developed. This approach involves the addition of hydrazides to 2-chloropyridine followed by dehydration under specific conditions (Reichelt et al., 2010).

  • Synthesis of Acetamides with Oxadiazol Cycle : A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which involves starting from commercially available acids and amidoximes, has been described. This method is significant for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

  • Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates Synthesis : This synthesis involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters using the DCC coupling method (Fathalla, 2015).

Biological and Chemical Properties

  • Antimicrobial Activity : A study explored the synthesis of {7 H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl} acetic acid hydrazide derivatives, which were evaluated for antimicrobial activity, highlighting the potential biological uses of these compounds (Taha & El-Badry, 2007).

  • Synthesis of Nitrogen/Sulfur Heterocycles : Research on linking four rings, including indole and 1,2,4-triazole, to create nitrogen and sulfur heterocyclic systems, showcases the potential for complex molecular architecture using this chemical class (Boraei et al., 2020).

Application in Medicinal Chemistry

  • Bio-medicinal Chemistry : Triazolo pyridines, including triazolo[4,3-a]pyridine, are prominent in bio-medicinal chemistry due to their varied biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties (Gandikota et al., 2017).

  • Potential for Neurological and Psychiatric Disorder Treatment : Certain derivatives of 1,2,4-triazolo[4,3-a]pyridine have been found to affect glutamate, which is significant for treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” is not mentioned in the search results, triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The future directions for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” and similar compounds could involve further exploration of their biological activities . Given their ability to bind with various enzymes and receptors, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUNFRQWCVRGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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